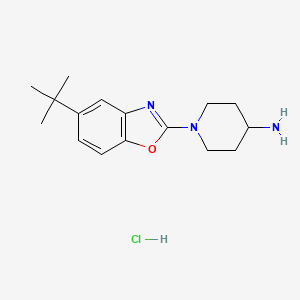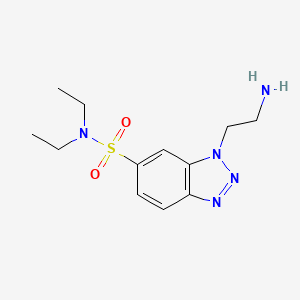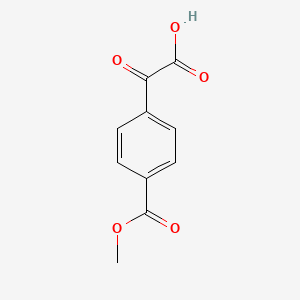
5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol
Descripción general
Descripción
5-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol (5-Br-MEO-T) is an organosulfur compound that is part of the imidazole-thiol family. It has been studied for its potential applications in various scientific fields such as drug delivery, biochemistry, and pharmacology. Its unique structure and properties make it a promising molecule for further research and development.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Benzimidazole derivatives, closely related to the specified compound, have been explored for their ability to inhibit corrosion in mild steel. These derivatives, including 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, exhibit significant corrosion inhibition properties when used in sulfuric acid, protecting mild steel surfaces through the formation of a protective layer (Ammal et al., 2018).
Molecular Electronics
- Building Blocks for Molecular Wires : Aryl bromides, which include derivatives of the specified compound, are used as precursors in the synthesis of molecular wires for electronic applications. These derivatives are crucial in the efficient transformation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).
Antibacterial and Antimicrobial Activities
- Antimicrobial Properties : Imidazole derivatives have shown significant potential in antimicrobial applications. For instance, compounds like 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, synthesized from substituted imidazole, have demonstrated notable antimicrobial activities (Narwal et al., 2012).
- Bismuth Thiolato Complexes with Antimicrobial Activity : Bismuth thiolato complexes synthesized from heterocyclic thiones, including imidazole derivatives, exhibit considerable antibacterial properties against various strains, including MRSA and E. coli, while showing low toxicity towards mammalian cells (Luqman et al., 2014).
Photodynamic Therapy in Cancer Treatment
- Photosensitizers in Photodynamic Therapy : Specific imidazole derivatives have been used in the synthesis of photosensitizers for photodynamic therapy, a method employed in cancer treatment. These compounds demonstrate high singlet oxygen quantum yield, making them suitable for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Pharmaceutical Importance
- Human Indolenamine Dioxygenase Inhibitors : Imidazole derivatives like 4-phenyl-4-thiazoline-2-thiol, closely related to the queried compound, are recognized for their role as human indolenamine dioxygenase inhibitors. These inhibitors have various pharmaceutical applications, including their use in medicinal chemistry programs (Balti et al., 2016).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-3-(2-methoxyethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-16-7-6-15-11(8-14-12(15)17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULOCSKZKNCADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CNC1=S)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)

amine](/img/structure/B1438524.png)
![2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B1438525.png)


![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid](/img/structure/B1438531.png)
![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)
![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B1438533.png)



![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)
